BenchChemオンラインストアへようこそ!

1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime

Physicochemical profiling Drug-likeness Medicinal chemistry

CAS 5268-76-8 is the optimal thiazolo[3,2-a]benzimidazole free oxime scaffold for SAR-driven immunomodulatory discovery. Its unique hydrogen bond donor (HBD=1) and balanced LogP/TPSA profile distinguish it from inert ketone or O-alkyl analogs, enabling direct, one-step O-derivatization to build diverse compound libraries without deprotection steps. Procure this ≥97% pure, stereochemically defined (E)-isomer as your reference standard for HPLC method development, impurity profiling of O-substituted derivatives, and primary screening against HCT-116, Hep-G2, and macrophage models.

Molecular Formula C12H11N3OS
Molecular Weight 245.3
CAS No. 5268-76-8
Cat. No. B2932098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime
CAS5268-76-8
Molecular FormulaC12H11N3OS
Molecular Weight245.3
Structural Identifiers
SMILESCC1=C(SC2=NC3=CC=CC=C3N12)C(=NO)C
InChIInChI=1S/C12H11N3OS/c1-7(14-16)11-8(2)15-10-6-4-3-5-9(10)13-12(15)17-11/h3-6,16H,1-2H3/b14-7+
InChIKeyOPFFSJMMXHXUNI-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone Oxime (CAS 5268-76-8): Procurement-Relevant Identity and Class Context


1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime (CAS 5268-76-8, CID 9619300) is a fused heterocyclic compound belonging to the thiazolo[3,2-a]benzimidazole class. It features a 3-methylthiazolo[3,2-a]benzimidazole core with an ethanone oxime substituent at the C2 position, existing as the thermodynamically stable (E)-isomer [1]. The thiazolo[3,2-a]benzimidazole scaffold has been associated with diverse biological properties including immunomodulatory, anticancer, antimicrobial, and antioxidant activities [2]. This compound serves as both a direct pharmacophore candidate and a versatile synthetic intermediate for generating O-substituted oxime libraries through derivatization of the free hydroxylamine moiety.

Why In-Class Substitution of 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone Oxime Fails Without Quantitative Evidence


Within the thiazolo[3,2-a]benzimidazole family, structural variations at the C2 position — including ketone, oxime, O-alkyl oxime, and carboxylate esters — produce divergent physicochemical profiles and biological outcomes that preclude interchangeable procurement [1]. The free oxime (CAS 5268-76-8) introduces a hydrogen bond donor (HBD = 1) absent in the parent ketone and O-alkyl oxime analogs, altering LogP, TPSA, and target engagement potential [2]. Furthermore, the 6-bromo substitution pattern on related derivatives has been shown to profoundly modulate both immunomodulatory potency and cytotoxicity selectivity against colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cell lines, with discrete compounds exhibiting either immunosuppressive or immunostimulatory profiles depending on the C2 substituent [3]. These class-internal divergences mean that generic in-class substitution without compound-specific evidence risks selecting a molecule with qualitatively different pharmacological behavior.

Quantitative Differentiation Evidence for CAS 5268-76-8 Against Closest Structural Analogs


Hydrogen Bond Donor Capability: Free Oxime (CAS 5268-76-8) vs. Parent Ketone and O-Alkyl Oxime Analogs

CAS 5268-76-8 possesses one hydrogen bond donor (the oxime –OH), which is entirely absent in the parent ketone 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone (HBD = 0) and in all O-alkyl oxime derivatives such as the O-methyl oxime (CAS 478063-08-0; HBD = 0) and O-(4-chlorobenzyl)oxime (CAS 478063-11-5; HBD = 0) [1]. This single HBD combined with four hydrogen bond acceptors alters the compound's capacity for directed intermolecular interactions, which is directly relevant to target binding enthalpy and crystal engineering applications.

Physicochemical profiling Drug-likeness Medicinal chemistry

Lipophilicity Modulation: XLogP3 Comparison of Free Oxime vs. O-(4-Chlorobenzyl)oxime Derivative

The computed XLogP3-AA for CAS 5268-76-8 is 3.1, reflecting moderate lipophilicity characteristic of the unsubstituted oxime [1]. In contrast, the O-(4-chlorobenzyl)oxime analog (CAS 478063-11-5) exhibits a computed XLogP3 of 5.6, representing a 2.5 log unit increase driven by the chlorobenzyl substituent [2]. This substantial lipophilicity differential — over 300-fold in theoretical partition coefficient — has direct consequences for aqueous solubility, plasma protein binding, and membrane permeability.

Lipophilicity ADME prediction Permeability

Topological Polar Surface Area Differentiation: Free Oxime vs. Ketone and O-Substituted Analogs

CAS 5268-76-8 has a computed Topological Polar Surface Area (TPSA) of 78.1 Ų, placing it near the established threshold of 90 Ų for favorable oral bioavailability and below 70–80 Ų associated with blood-brain barrier penetration potential [1]. The parent ketone, lacking the oxime –OH and =N–O– moiety, has a lower TPSA, while the O-(4-chlorobenzyl)oxime analog (CAS 478063-11-5) has a TPSA of 55.4 Ų due to the blocked hydroxyl [2]. The free oxime thus occupies a distinct intermediate TPSA window among this analog series.

TPSA Bioavailability prediction Brain penetration

Synthetic Versatility as a Library Precursor: Free Oxime Enables Divergent O-Functionalization

CAS 5268-76-8 is the direct product of reacting 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone with hydroxylamine, as documented in the foundational review of this compound class [1]. The free oxime –OH serves as a synthetic handle for O-alkylation, O-acylation, and O-sulfonylation, enabling the generation of diverse oxime ether and ester libraries from a single precursor. This is evidenced by the existence of multiple commercial O-substituted derivatives (O-methyl: CAS 478063-08-0; O-ethyl; O-benzyl; O-(4-chlorobenzyl): CAS 478063-11-5; O-isopropyl: CAS 478076-89-0; O-(3-methoxybenzoyl): CAS 478076-95-8) all traceable to this core oxime .

Parallel synthesis Oxime ether library Structure-activity relationship

Immunomodulatory Activity Class Inference: Thiazolo[3,2-a]benzimidazole Core SAR and the Role of C2 Substituents

While no direct bioassay data exist for CAS 5268-76-8 itself, the closely related 6-bromo-3-methylthiazolo[3,2-a]benzimidazole series provides class-level SAR evidence that C2 substituent identity is the primary determinant of immunomodulatory phenotype. In this series, compounds 2 (6-bromo-ketone) and 5 (bromoacetyl) were potent immunosuppressors against both macrophages and T-lymphocytes, while compounds 7b, 11b, and 14 were potent immunostimulators — a qualitative inversion of activity driven solely by C2 substitution [1]. Additionally, compounds 9a and 9b (pyrazole derivatives at C2) were the most significant inhibitors of LPS-stimulated NO generation from Raw murine macrophage 264.7 cells, while the ester 2 and hydrazide 4 showed only weak radical scavenging activity against DPPH [2]. These data demonstrate that within this scaffold, C2 modification — including oxime formation — is the critical variable controlling immunological outcome.

Immunomodulation Anticancer Nitric oxide inhibition

Purity Specification and Vendor Availability: 97% (NLT) Benchmark for Reproducible Research

CAS 5268-76-8 is commercially available from multiple vendors with a guaranteed minimum purity specification of 97% (NLT 97%), supported by ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . The compound is also catalogued by Sigma-Aldrich under the synonym (1E)-1-(3-methyl[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanone oxime, confirming its availability through major international research chemical supply chains . This level of commercial accessibility and documented purity specification reduces procurement risk relative to less widely stocked or uncertified analogs.

Quality control Reproducibility Procurement specification

Evidence-Backed Application Scenarios for CAS 5268-76-8 Based on Quantitative Differentiation Data


Medicinal Chemistry: Oxime Ether Library Synthesis via Divergent O-Functionalization

CAS 5268-76-8 is the optimal starting material for systematic structure-activity relationship (SAR) exploration at the oxime position of the thiazolo[3,2-a]benzimidazole scaffold. The free hydroxyl group enables one-step O-alkylation, O-acylation, or O-sulfonylation to generate diverse oxime ether/ester libraries without the need for deprotection or independent ketone-to-oxime conversion for each analog [1]. Given the documented qualitative inversion of immunomodulatory phenotype (immunosuppression vs. immunostimulation) driven by C2 substituent variation in the 6-bromo series [2], systematic oxime O-derivatization from this common precursor is the most efficient strategy for identifying the optimal C2 pharmacophore.

Computational Chemistry and Structure-Based Drug Design: Intermediate Physicochemical Profile

With a computed XLogP3 of 3.1 and TPSA of 78.1 Ų [1], CAS 5268-76-8 occupies a favorable intermediate physicochemical space — near the oral bioavailability threshold (TPSA < 90 Ų) and within the range associated with balanced permeability and solubility. This profile is distinct from both the lower-TPSA ketone and the highly lipophilic O-(4-chlorobenzyl)oxime (XLogP3 = 5.6, TPSA = 55.4 Ų) [2]. Computational chemists engaged in virtual screening or pharmacophore modeling should select the free oxime as the representative scaffold for docking studies and ADME prediction, as it preserves the hydrogen bond donor functionality that O-alkyl analogs lack.

Immunopharmacology: Starting Point for Immunomodulatory Agent Development

The thiazolo[3,2-a]benzimidazole class has demonstrated both immunosuppressive and immunostimulatory activities depending on C2 substitution, with specific compounds showing potent inhibition of LPS-stimulated NO generation in Raw 264.7 macrophages and selective cytotoxicity against HCT-116 colon carcinoma and Hep-G2 hepatocellular carcinoma cell lines [1][2]. CAS 5268-76-8, as the free oxime variant, represents a chemically distinct entry point into this pharmacophore space. Procurement of this compound is warranted for primary immunomodulatory screening, with the understanding that subsequent O-derivatization may be required to optimize potency and selectivity based on the class SAR precedent.

Analytical Chemistry and Quality Control: Reference Standard with Defined Purity

CAS 5268-76-8 is available at ≥97% purity through ISO-certified supply chains and is listed in the Sigma-Aldrich catalog [1][2]. This makes it suitable as a reference standard for HPLC method development, impurity profiling of O-substituted oxime derivatives, and quality control of thiazolo[3,2-a]benzimidazole-based research compounds. Its defined (E)-stereochemistry (confirmed by InChIKey OPFFSJMMXHXUNI-VGOFMYFVSA-N) [3] provides a stereochemically pure benchmark for analytical method validation.

Quote Request

Request a Quote for 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.